molecular formula C9H11NO3S B10965206 methyl N-[(5-methylthiophen-2-yl)carbonyl]glycinate

methyl N-[(5-methylthiophen-2-yl)carbonyl]glycinate

Cat. No.: B10965206
M. Wt: 213.26 g/mol
InChI Key: FYJZFCOWEPLPMC-UHFFFAOYSA-N
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Description

METHYL 2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}ACETATE typically involves the reaction of 5-methyl-2-thiophenecarbonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of METHYL 2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}ACETATE can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also helps in reducing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

METHYL 2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(5-PHENYL-2-THIENYL)CARBONYL]AMINO}ACETATE
  • METHYL 2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}ACETATE
  • METHYL 2-{[(5-PROPYL-2-THIENYL)CARBONYL]AMINO}ACETATE

Uniqueness

METHYL 2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s pharmacokinetic properties and its interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 2-[(5-methylthiophene-2-carbonyl)amino]acetate

InChI

InChI=1S/C9H11NO3S/c1-6-3-4-7(14-6)9(12)10-5-8(11)13-2/h3-4H,5H2,1-2H3,(H,10,12)

InChI Key

FYJZFCOWEPLPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC(=O)OC

Origin of Product

United States

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